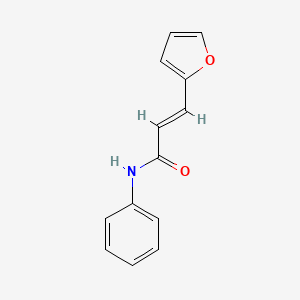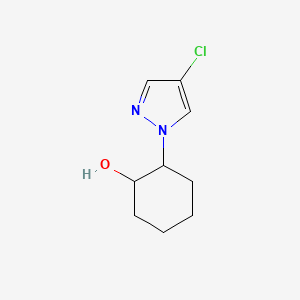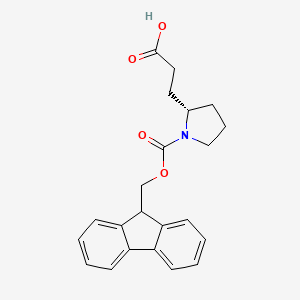
(S)-3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of proline, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) group attached. The Fmoc group is commonly used in peptide synthesis as a protective group for the amino group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the corresponding pyrrolidine carboxylic acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base .Molecular Structure Analysis
The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a fluorene group attached through a methoxy carbonyl linkage .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, revealing the free amino group. This allows the amino acid to react with the next amino acid in the sequence .Wissenschaftliche Forschungsanwendungen
Protection of Hydroxy-Groups in Synthesis
The fluorenyl-9-ylmethoxycarbonyl (Fmoc) group is utilized to protect hydroxy-groups during the synthesis process. It is compatible with a variety of acid- and base-labile protecting groups and can be conveniently removed without affecting other sensitive groups, demonstrating its utility in complex synthetic pathways, such as the synthesis of nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).
Material Science and Polymer Chemistry
In material science, the compound's derivatives, such as fluorene-based aromatic polyamides, are noted for their solubility in organic solvents and their ability to form transparent, flexible, and tough films. These materials exhibit high thermal stability, making them suitable for advanced material applications (Hsiao, Yang, & Lin, 1999).
Solar Cell Enhancements
In the realm of renewable energy, fluorene scaffolds incorporated with pyridine have been developed as efficient cathode-modifying layers for polymer solar cells. These novel materials improve power conversion efficiency due to their favorable interfacial properties and solution processability, highlighting the compound's contribution to enhancing solar cell performance (Chen et al., 2017).
Environmental Remediation
Research into the degradation of polycyclic aromatic hydrocarbons by Mycobacterium sp. strain PYR-1 has identified fluorene derivatives as key intermediates. This study underscores the significance of understanding fluorene's reactivity in developing bioremediation strategies for persistent organic pollutants (Kelley et al., 1993).
Nanotechnology
Fluorene-derivatives are used as surfactants for carbon nanotubes (CNTs), demonstrating their ability to create homogeneous aqueous nanotube dispersions. This application is pivotal for the development of nanotechnology-based materials and devices, providing a foundation for innovative approaches to manipulating nanotube dispersions (Cousins et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-11-15-6-5-13-23(15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUWGSCZSKIAIA-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
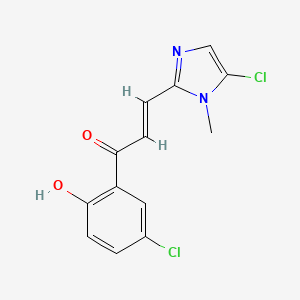
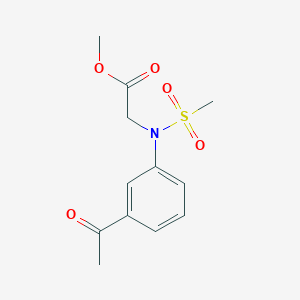

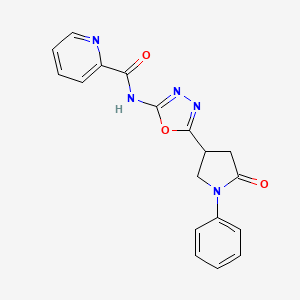
![5-bromo-2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985616.png)
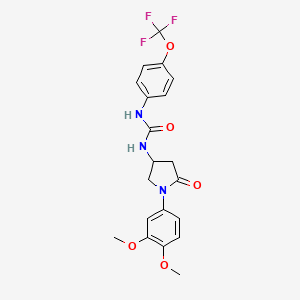
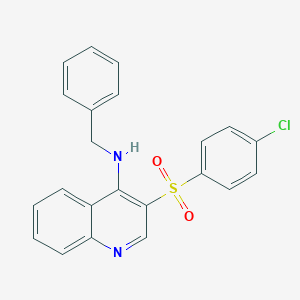
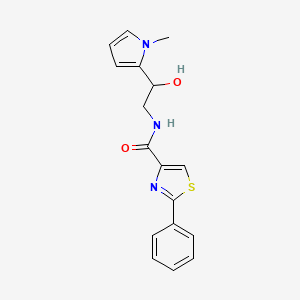
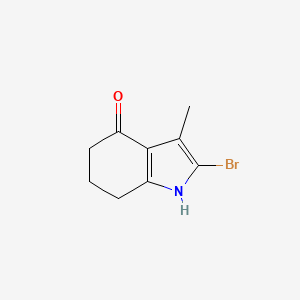
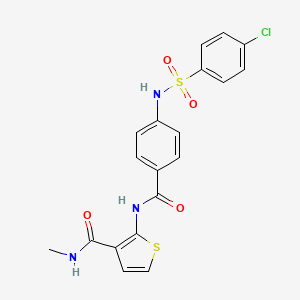
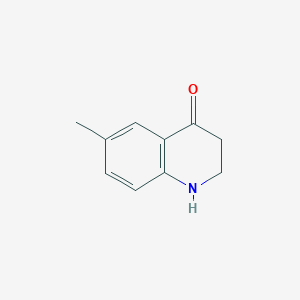
![Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2985629.png)
